molecular formula C10H13NO3 B053002 2-(4-Aminophenoxy)-2-methylpropanoic acid CAS No. 117011-70-8

2-(4-Aminophenoxy)-2-methylpropanoic acid

Cat. No.: B053002
CAS No.: 117011-70-8
M. Wt: 195.21 g/mol
InChI Key: JTARICLTMYASES-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Pregnanediol-3-Glucuronide is synthesized through the glucuronidation of pregnanediol. This process involves the enzyme UDP-glucuronosyltransferase, which catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to pregnanediol . The reaction typically occurs in the liver, where pregnanediol is converted into its glucuronide form to facilitate excretion.

Industrial Production Methods

Industrial production of Pregnanediol-3-Glucuronide involves the extraction and purification of the compound from biological sources, such as urine or feces, where it is present as a metabolite of progesterone. The extraction process includes steps like hydrolysis, filtration, and chromatography to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

Pregnanediol-3-Glucuronide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pregnanediol-3-Glucuronide has several scientific research applications:

    Chemistry: Used as a standard in analytical chemistry for the quantification of progesterone metabolites.

    Biology: Studied for its role in the female menstrual cycle, pregnancy, and embryogenesis.

    Medicine: Used in diagnostic assays to monitor progesterone levels and assess reproductive health.

    Industry: Employed in the development of hormone-based therapies and contraceptives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pregnanediol-3-Glucuronide is unique due to its specific role as a major metabolite of progesterone. Its presence in urine and feces makes it a valuable biomarker for monitoring progesterone levels and assessing reproductive health .

Properties

IUPAC Name

2-(4-aminophenoxy)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTARICLTMYASES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379300
Record name 2-(4-Aminophenoxy)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117011-70-8
Record name 2-(4-Aminophenoxy)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1.18 g (0.005 mol) of the 2-(4-acetaminophenoxy)-2-methyl propionic acid is boiled in 10% KOH (60 ml) for 1/2 hour. The solution is then cooled and acidified with acetic acid to yield 0.6 g (62% yield) of 2-(4-aminophenoxy)-2-methyl propionic acid as a yellowish white powder, mp 214°-16° C.
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Synthesis routes and methods II

Procedure details

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